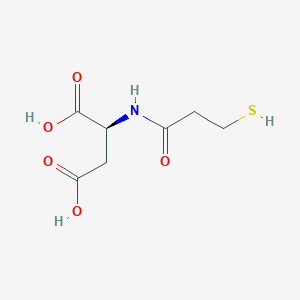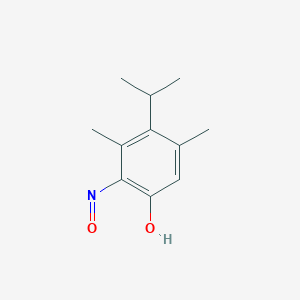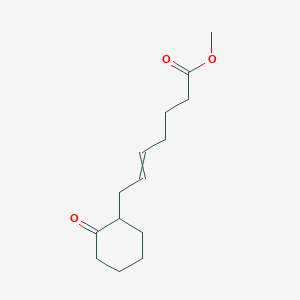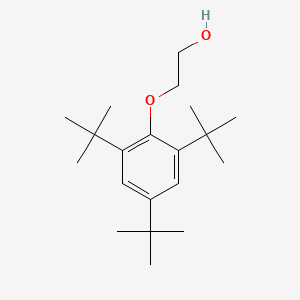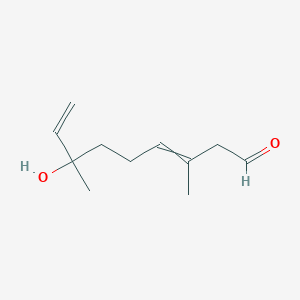
1,1-Dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,1-Dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate” is a combination of three distinct chemical entities: 1,1-Dichloroethene, 2-hydroxyethyl prop-2-enoate, and methyl prop-2-enoate. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
1,1-Dichloroethene: 1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is typically base-catalyzed, using either sodium hydroxide or calcium hydroxide at around 100°C . The reaction can be represented as: [ \text{Cl}_2\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}_2\text{C=CH}_2 + \text{NaCl} + \text{H}_2\text{O} ]
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate is synthesized through the addition reaction of acrylic acid and ethylene oxide in the presence of a catalyst and a polymerization inhibitor. The crude product is then degassed and distilled to obtain the final product .
Methyl prop-2-enoate: Methyl prop-2-enoate is typically produced by the esterification of acrylic acid with methanol under acid catalysis, such as sulfuric acid or p-toluenesulfonic acid . The reaction can be represented as: [ \text{CH}_2=\text{CHCOOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHCOOCH}_3 + \text{H}_2\text{O} ]
Analyse Chemischer Reaktionen
1,1-Dichloroethene: 1,1-Dichloroethene undergoes various chemical reactions, including polymerization to form polyvinylidene chloride, which is used in cling wrap . It can also undergo substitution reactions with nucleophiles.
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate can undergo polymerization reactions to form polymers used in coatings and adhesives . It can also react with other monomers to form copolymers.
Methyl prop-2-enoate: Methyl prop-2-enoate is a classic Michael acceptor and can undergo nucleophilic addition reactions . It can also polymerize to form polymethyl acrylate, used in various applications such as coatings and adhesives.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloroethene: 1,1-Dichloroethene is used primarily in the manufacture of polyvinylidene chloride polymers and copolymers, which are used in food wrap, carpet backing, and other applications . It is also used in semiconductor device fabrication for growing high-purity silicon dioxide films .
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate is used as a reactive diluent and crosslinking agent in radiation curing systems. It is also used as a resin crosslinking agent and a modifier for plastics and rubber .
Methyl prop-2-enoate: Methyl prop-2-enoate is used in the production of acrylate fibers, which are used in synthetic carpets . It is also a reagent in the synthesis of various pharmaceutical intermediates.
Wirkmechanismus
1,1-Dichloroethene: 1,1-Dichloroethene exerts its effects primarily through its ability to polymerize and form polyvinylidene chloride. This polymerization process involves the formation of long chains of repeating units, which provide the material with its unique properties .
2-hydroxyethyl prop-2-enoate: 2-hydroxyethyl prop-2-enoate acts as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking enhances the mechanical properties and stability of the resulting materials .
Methyl prop-2-enoate: Methyl prop-2-enoate acts as a Michael acceptor, reacting with nucleophiles to form addition products. This reactivity is utilized in various synthetic applications, including the production of polymers and pharmaceutical intermediates .
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloroethene: Similar compounds include vinyl chloride and 1,2-dichloroethane. 1,1-Dichloroethene is unique in its ability to form polyvinylidene chloride, which has distinct properties compared to polyvinyl chloride .
2-hydroxyethyl prop-2-enoate: Similar compounds include hydroxyethyl methacrylate and hydroxypropyl acrylate. 2-hydroxyethyl prop-2-enoate is unique in its balance of reactivity and stability, making it suitable for various applications .
Methyl prop-2-enoate: Similar compounds include ethyl acrylate and butyl acrylate. Methyl prop-2-enoate is unique in its reactivity and ability to form polymethyl acrylate, which has distinct properties compared to other acrylates .
Eigenschaften
CAS-Nummer |
63744-63-8 |
|---|---|
Molekularformel |
C11H16Cl2O5 |
Molekulargewicht |
299.14 g/mol |
IUPAC-Name |
1,1-dichloroethene;2-hydroxyethyl prop-2-enoate;methyl prop-2-enoate |
InChI |
InChI=1S/C5H8O3.C4H6O2.C2H2Cl2/c1-2-5(7)8-4-3-6;1-3-4(5)6-2;1-2(3)4/h2,6H,1,3-4H2;3H,1H2,2H3;1H2 |
InChI-Schlüssel |
HJVFHUPJXKAULW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C.C=CC(=O)OCCO.C=C(Cl)Cl |
Verwandte CAS-Nummern |
63744-63-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


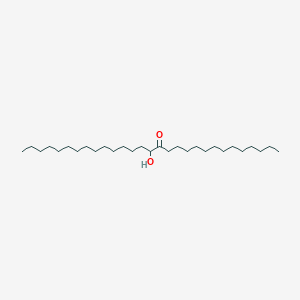

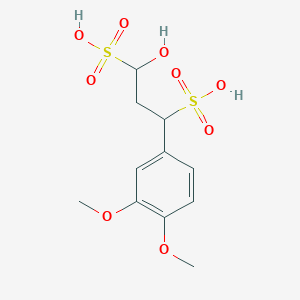
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
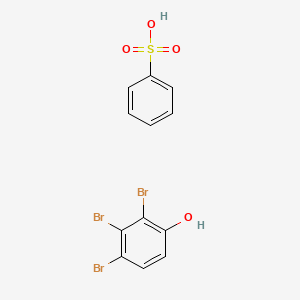
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
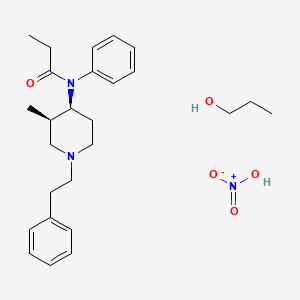
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
